The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid can be achieved through several methods, typically involving the formation of the oxadiazole ring followed by the introduction of the boronic acid functionality.
This synthetic approach allows for the efficient production of the target compound while maintaining good yields and purity.
The molecular structure of 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid features:
4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid participates in several key chemical reactions:
The mechanism of action for 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid primarily revolves around its role as a reagent in cross-coupling reactions:
The applications of 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid span various fields:
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid (CAS 2377609-83-9, Molecular Formula C₁₅H₁₃BN₂O₃, Molecular Weight 280.09 g/mol) represents a structurally sophisticated hybrid molecule merging a 1,2,4-oxadiazole heterocycle with phenylboronic acid functionality [1]. This integration creates a unique pharmacophoric architecture where the electron-deficient 1,2,4-oxadiazole ring provides metabolic stability and hydrogen-bonding capability, while the boronic acid group offers distinctive reversible covalent binding properties and synthetic versatility. The benzyl group at the 5-position of the oxadiazole ring serves as a critical modulator of steric and electronic parameters, influencing target engagement, membrane permeability, and overall pharmacokinetic behavior. This molecular framework exemplifies contemporary strategies in medicinal chemistry aimed at developing multifunctional ligands capable of addressing complex disease mechanisms through polypharmacology or targeted delivery approaches. Its emergence coincides with growing interest in boronic acid-containing therapeutics and diagnostics, positioning it as a compelling subject for investigation within drug discovery and chemical biology.
The strategic fusion of 1,2,4-oxadiazole and boronic acid pharmacophores generates hybrid structures with enhanced and often synergistic biological activities, positioning them as valuable scaffolds in modern drug discovery. The 1,2,4-oxadiazole ring, a nitrogen-oxygen heterocycle, serves as a versatile bioisostere for ester and amide functionalities, contributing significantly to metabolic stability, hydrogen-bonding capacity, and improved pharmacokinetic profiles. Its electron-deficient nature facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, enhancing binding affinity [7]. Simultaneously, the boronic acid group (B(OH)₂) exhibits unique reactivity, most notably the ability to form reversible covalent bonds with diols or proximal nucleophilic residues (serine, threonine, lysine) in biological targets. This dynamic covalent binding property enables potent inhibition of hydrolytic enzymes and modulation of protein-protein interactions often considered challenging for conventional organic ligands [7].
Research demonstrates that 1,2,4-oxadiazole-boronic acid hybrids exhibit diverse pharmacological profiles. Notably, they function as potent chemokine receptor antagonists; SX-517 (2-[5-(4-fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid), a structurally analogous compound, inhibits CXCL1-induced Ca²⁺ flux in human neutrophils (IC₅₀ = 38 nM) and antagonizes CXCR2-mediated [³⁵S]GTPγS binding (IC₅₀ = 60 nM) through a noncompetitive mechanism [4]. This activity highlights their potential in treating inflammatory disorders driven by neutrophil activation. Furthermore, the oxadiazole moiety contributes to anticancer effects, as evidenced by derivatives linked to fluorouracil showing enhanced cytotoxicity against breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cell lines compared to the parent drug [7]. The boronic acid component additionally facilitates applications in sensing, diagnostics, and targeted drug delivery via Suzuki-Miyaura cross-coupling or complexation with diol-containing biomolecules.
Table 1: Biological Activities of Representative 1,2,4-Oxadiazole-Boronic Acid Hybrids
Structural Feature | Biological Target/Activity | Key Finding | Reference |
---|---|---|---|
Phenylboronic acid linked via spacer to oxadiazole-nicotinamide | CXCR1/CXCR2 Chemokine Receptors | IC₅₀ = 38 nM (Ca²⁺ flux inhibition in neutrophils); Non-competitive antagonist | [4] |
Oxadiazole linked to 5-fluorouracil derivative | Anticancer (Multiple cell lines) | Enhanced cytotoxicity vs. 5-FU standard in MCF-7, MDA-MB-231, A549, DU-145 | [7] |
3-(2-Naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core | Farnesoid X Receptor (FXR) | Antagonism (IC₅₀ ~0.58 μM); Excellent pharmacokinetic properties | [9] |
The integration of these pharmacophores also addresses limitations inherent to each group individually. While boronic acids can exhibit rapid renal clearance or susceptibility to protodeboronation, the hydrophobic oxadiazole ring and appended aromatic groups can enhance plasma protein binding and overall residence time. Conversely, the boronic acid can mitigate excessive lipophilicity potentially introduced by substituted oxadiazoles, improving aqueous solubility and formulation properties. This complementary nature underscores the rationale for hybrid design, aiming to maximize therapeutic index through balanced physicochemical properties and multi-target engagement [1] [7].
The benzyl group appended at the 5-position of the 1,2,4-oxadiazole ring in 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is not merely a passive structural element but a critical determinant of biological activity and selectivity. This substituent provides a versatile handle for structure-activity relationship (SAR) exploration, allowing fine-tuning of electronic, steric, and lipophilic parameters that govern target recognition, membrane permeability, and metabolic stability [4] [9].
The unsubstituted benzyl group itself imparts moderate lipophilicity (predicted LogP ≈ 1.0 for the core structure), facilitating passive diffusion across biological membranes [1]. Its conformational flexibility enables optimal interaction with hydrophobic pockets within target proteins. Systematic modification of the benzyl ring through ortho, meta, or para substitution profoundly influences potency and selectivity profiles. Electron-withdrawing groups (EWGs: e.g., halogens, trifluoromethyl, cyano) tend to enhance binding affinity towards certain receptors by modulating the electron density of the oxadiazole ring and influencing dipole moments. For instance, benzyl rings bearing para-halogen (F, Cl) or para-trifluoromethyl substituents significantly improved CXCR1/2 antagonism in the SX-517 analog series, likely through enhanced hydrophobic interactions and altered electronic effects within the binding pocket [4]. Conversely, electron-donating groups (EDGs: e.g., methoxy, methyl, hydroxy) can improve solubility or introduce hydrogen-bonding capabilities but may reduce affinity for certain targets dependent on π-acceptor interactions.
Steric effects are equally crucial. Bulky substituents, particularly at the ortho position, can restrict rotation around the CH₂-oxadiazole bond, potentially locking the molecule into a bioactive conformation or conversely, hindering access to sterically constrained binding sites. Studies on FXR antagonists featuring 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazoles revealed that N-functionalization of the piperidine nitrogen with benzyl groups significantly impacted activity. While specific benzyl substitution patterns on the piperidine in this series reduced FXR antagonism, they unexpectedly conferred potent Pregnane X Receptor (PXR) agonism, illustrating how benzyl modification can dramatically alter receptor selectivity profiles (e.g., compound 11 exhibited 72% FXR antagonism and 105% PXR agonism efficacy) [9]. This highlights the benzyl group's role in modulating not just potency but also the fundamental pharmacological mode of action.
Table 2: Impact of Benzyl Substitution Patterns on Biological Activity in Oxadiazole Derivatives
Benzyl Substitution Pattern | Compound Context | Biological Effect | Key SAR Insight |
---|---|---|---|
Unsubstituted benzyl | Core structure | Baseline activity, moderate lipophilicity | Essential for membrane permeability; Flexible hydrophobic contact |
Para-Fluorobenzyl | CXCR1/2 antagonists | Enhanced antagonistic potency (vs unsubstituted) | EWG improves affinity via electronic effects & metabolic stability |
Para-Trifluoromethylbenzyl | CXCR1/2 antagonists | Significantly improved IC₅₀ values | Strong EWG enhances hydrophobic and dipolar interactions |
N-Benzyl on Piperidine (in 3-(2-naphthyl)oxadiazole) | FXR antagonists / PXR agonists | Shift from FXR antagonism to PXR agonism | Modulates receptor selectivity profile; Introduces new pharmacology |
Ortho-Substituted Benzyls | General SAR | Often reduced potency (steric hindrance) | Can restrict conformation or block access to binding subpockets |
Beyond direct target binding, benzyl substitution significantly influences physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties. Lipophilic substituents generally increase metabolic stability by shielding the oxadiazole ring from hydrolytic enzymes but may increase cytochrome P450 binding affinity, potentially leading to drug-drug interactions. Introducing ionizable groups or polar functionalities (e.g., pyridyl instead of phenyl) on the benzyl moiety can optimize solubility and tissue distribution profiles. The strategic manipulation of the benzyl substituent thus represents a powerful approach to optimizing the therapeutic potential of the 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid scaffold [4] [9].
The molecular architecture of 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid exemplifies a sophisticated dual-functionality paradigm, where the inherent chemical reactivity of the boronic acid group synergizes with the diverse biological activities conferred by the 1,2,4-oxadiazole pharmacophore. This creates a versatile chemical entity with applications spanning therapeutic intervention, diagnostic sensing, and synthetic utility [7] [10].
Therapeutic Synergy: The boronic acid moiety enables unique mechanisms of biological target engagement distinct from the oxadiazole ring. While the oxadiazole often participates in hydrogen bonding, dipole-dipole, and π-π stacking interactions, the boronic acid can form reversible covalent bonds. This is exemplified in serine protease inhibition, where the boron atom forms a tetrahedral adduct with the active-site serine hydroxyl group, mimicking the transition state of peptide bond hydrolysis. Simultaneously, the oxadiazole-benzyl unit can occupy adjacent specificity pockets, enhancing affinity and selectivity. Beyond enzyme inhibition, boronic acids participate in dynamic covalent chemistry with cell surface glycans (rich in cis-diols), offering potential for targeted drug delivery. An oxadiazole-linked fluorouracil-boronic acid conjugate demonstrated significantly enhanced cytotoxicity against diverse cancer cell lines compared to 5-fluorouracil alone, suggesting potential for improved tumor targeting or uptake mediated by the boronic acid [7]. The oxadiazole component contributes intrinsic anticancer and anti-inflammatory activities, potentially creating a multi-targeted agent.
Synthetic Versatility: The boronic acid group serves as a crucial handle for further chemical diversification via metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the late-stage functionalization of the phenylboronic acid moiety, enabling the rapid generation of diverse analogs for SAR studies without requiring de novo synthesis of the often complex oxadiazole core. For instance, the boronic acid can be coupled with various aryl or heteroaryl halides to generate biaryl or heterobiaryl derivatives, dramatically expanding the chemical space around the molecule and facilitating the exploration of steric and electronic effects on biological activity [1] [7]. This synthetic flexibility is invaluable in medicinal chemistry optimization campaigns.
Diagnostic and Sensing Applications: The reversible diol-binding capability of boronic acids forms the basis for carbohydrate sensing. Incorporating this into the oxadiazole scaffold creates opportunities for developing fluorescent or electrochemical sensors. The oxadiazole ring itself can be part of a fluorophore or influence the electronic properties of an appended fluorophore. Changes in fluorescence upon sugar binding to the boronic acid moiety enable the detection and quantification of biologically important diols like glucose or sialic acid. Furthermore, the specific interaction between boronic acids and bacterial cell wall components offers potential for pathogen detection systems or targeted antimicrobial agents built upon this hybrid scaffold. Patent literature highlights oxadiazole-boronic acid derivatives acting as S1P1 receptor agonists, demonstrating therapeutic potential in autoimmune and inflammatory diseases [10].
Table 3: Dual-Functionality Applications of the Oxadiazole-Boronic Acid Hybrid Scaffold
Functionality | Core Application | Mechanistic Basis | Example/Outcome |
---|---|---|---|
Boronic Acid Reactivity | Targeted Therapeutics | Reversible covalent binding to Ser/Thr/Lys residues or diols | Enhanced enzyme inhibition (e.g., proteases); Potential for glycan-mediated drug targeting |
Oxadiazole Pharmacophore | Intrinsic Bioactivity | H-bonding, dipole-dipole, π-π stacking | Anticancer, anti-inflammatory, receptor modulation (e.g., CXCR1/2, FXR, S1P1) |
Suzuki-Miyaura Coupling Handle | Medicinal Chemistry Optimization | Pd-catalyzed cross-coupling with aryl/hetaryl halides | Late-stage diversification for SAR exploration; Library synthesis |
Diol Complexation | Sensing/Diagnostics | Reversible ester formation with cis-diols | Fluorescent/electrochemical sensors for glucose, glycoproteins, pathogens |
Combined Synergy | Multimodal Therapeutics | Simultaneous engagement of multiple targets or mechanisms | Enhanced efficacy in complex diseases (e.g., cancer, chronic inflammation) |
This dual-functionality paradigm transcends simple additive effects; it creates emergent properties where the whole molecule exhibits capabilities beyond the sum of its parts. The boronic acid provides a dynamic, targetable element, while the oxadiazole-benzyl unit offers structural rigidity, specific pharmacophoric features, and favorable pharmacokinetic modifiers. This strategic integration positions 4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid and its derivatives as multifaceted tools in chemical biology and innovative drug discovery platforms addressing complex diseases like cancer, chronic inflammation, and metabolic disorders [4] [7] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9